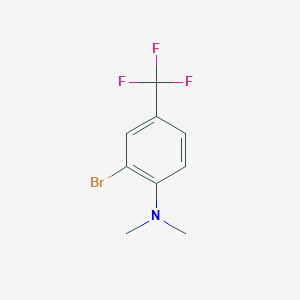

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline

Übersicht

Beschreibung

“2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline” is a chemical compound that has been used in various applications. For instance, 4-Bromo-N,N-dimethylaniline has been used as an internal standard in the determination of iodine present as iodide . 4-Bromo-2-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the bromination of aromatic amines has been used to synthesize 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline .Molecular Structure Analysis

The molecular structure of “2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline” can be represented by the formula BrC6H3(CF3)NH2 . The exact mass of the molecule is 238.955747 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline” include a molecular weight of 240.02 g/mol . The compound has a boiling point of 109-110 °C/10 mmHg and a refractive index of n20/D 1.524 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Methods : 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline has been utilized in various synthesis processes. For instance, the title compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, was synthesized and characterized by X-ray diffraction, highlighting its structural properties in a monoclinic crystal system (Zeng Wu-lan, 2011).

Molecular Conformation : The influence of crystal environment on molecular conformation was studied in compounds like p-bromo-N-(p-dimethylaminobenzylidene)aniline, showing different molecular conformations in the same crystal phase, indicating the impact of crystal packing effects (M. Ahmet, J. Silver, & A. Houlton, 1994).

Chemical Properties and Applications

Vibrational Analysis : The compound's vibrational properties were explored through experiments like Fourier Transform-Infrared and Fourier Transform-Raman techniques, providing insights into the effects of substituent positions on the vibrational spectra (B. Revathi, V. Balachandran, B. Raja, K. Anitha, & M. Kavimani, 2017).

Redox Properties : The redox properties of all-para-brominated poly(N-phenyl-m-aniline)s were investigated, confirming their ability to be oxidized into dications with triplet spin-multiplicity, demonstrating their potential in various chemical reactions (A. Ito, H. Ino, Kazuyoshi Tanaka, K. Kanemoto, & Tatsuhisa Kato, 2002).

Application in Polymer Synthesis : The compound's use in the synthesis of new partially hydrogenated carbazoles was explored, showing its application as an intermediate in the creation of aromatic organic compounds (R. Gataullin, N. A. Likhacheva, & I. Abdrakhmanov, 2007).

Advanced Materials and Catalysis

Use in NLO Materials : The compound's potential application in Nonlinear Optical (NLO) materials was highlighted, where its structural and electronic properties were examined for their relevance in advanced material applications (B. Revathi, V. Balachandran, B. Raja, K. Anitha, & M. Kavimani, 2017).

Catalytic Applications : The compound was also involved in studies exploring its use in catalysis, such as the palladium-catalyzed coupling of arylamines, demonstrating its utility in synthetic chemistry (Tatsuhito Kino, Yuta Nagase, Y. Horino, & T. Yamakawa, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPXZVOLWLUYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)

![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)